Cas no 262368-26-3 (Formamide,N-(4-aminophenyl)-N-methyl-)

Formamide,N-(4-aminophenyl)-N-methyl- structure
262368-26-3 structure
Product Name:Formamide,N-(4-aminophenyl)-N-methyl-
CAS No:262368-26-3
MF:C8H10N2O
MW:150.177801609039
CID:247477
PubChem ID:19983561
Update Time:2025-04-19

Formamide,N-(4-aminophenyl)-N-methyl- Chemical and Physical Properties

Names and Identifiers

    • Formamide,N-(4-aminophenyl)-N-methyl-
    • 3-chloro-2-methylformanilide
    • 3'-chloro-o-formotoluidide
    • 6-Chlor-2-formamino-toluol
    • AC1L5ZNG
    • AC1Q3P5A
    • Ameisensaeure-(3-chlor-2-methyl-anilid)
    • Ameisensaeure-(4-amino-N-methyl-anilid)
    • AR-1J8484
    • formic acid-(3-chloro-2-methyl-anilide)
    • formic acid-(4-amino-N-methyl-anilide)
    • NCIOpen2_001238
    • N-Methyl-N-formyl-p-phenylendiamin
    • NSC88057
    • AKOS009324717
    • N-(4-aminophenyl)-N-methylformamide
    • 262368-26-3
    • 4-aminophenyl(methyl)formamide
    • DTXSID601292791
    • SCHEMBL9512083
    • Inchi: 1S/C8H10N2O/c1-10(6-11)8-4-2-7(9)3-5-8/h2-6H,9H2,1H3
    • InChI Key: USTMJTINOLXGCI-UHFFFAOYSA-N
    • SMILES: O=CN(C)C1C=CC(=CC=1)N

Computed Properties

  • Exact Mass: 150.0794
  • Monoisotopic Mass: 150.079312947g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 130
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 46.3Ų

Experimental Properties

  • PSA: 46.33

Formamide,N-(4-aminophenyl)-N-methyl- Related Literature

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